Cas no 1185313-72-7 (1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76)
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76 Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-2-piperidin-3-yloxybenzimidazole,hydrochloride
- 1-methyl-2-piperidin-3-yloxybenzimidazole
- hydrochloride
- 1-Methyl-2-(3-piperidinyloxy)-1H-benzimidazole hydrochloride
- 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76
- 1-methyl-2-piperidin-3-yloxybenzimidazole:hydrochloride
-
- Inchi: 1S/C13H17N3O.ClH/c1-16-12-7-3-2-6-11(12)15-13(16)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
- InChI Key: DXVISZYNSCLUPR-UHFFFAOYSA-N
- SMILES: C1C=C2N(C)C(OC3CCCNC3)=NC2=CC=1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161336-1g |
1-methyl-2-(piperidin-3-yloxy)-1H-benzo[d]imidazole hydrochloride |
1185313-72-7 | 95% | 1g |
$599 | 2021-08-05 | |
| Chemenu | CM161336-1g |
1-methyl-2-(piperidin-3-yloxy)-1H-benzo[d]imidazole hydrochloride |
1185313-72-7 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD214162-1g |
1-Methyl-2-(piperidin-3-yloxy)-1H-benzo[d]imidazole hydrochloride |
1185313-72-7 | 95+% | 1g |
¥4403.0 | 2023-04-05 |
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76 Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, 98+% C13H18ClN3O, MW: 267.76
Introduction to 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride (CAS No: 1185313-72-7)
1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride, with the chemical formula C13H18ClN3O and a molecular weight of 267.76 g/mol, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole class, which is well-documented for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a piperidine moiety in its structure enhances its pharmacological potential by contributing to favorable pharmacokinetic profiles and improved binding affinity to biological targets.
The benzimidazole core is a heterocyclic aromatic compound that has been extensively studied for its therapeutic applications. Its structural framework allows for modifications that can fine-tune its biological activity, making it a versatile scaffold for drug discovery. In particular, the 1-methyl substituent and the piperidin-3-yloxy group in this compound are strategically positioned to interact with specific binding sites on enzymes and receptors, potentially modulating their function.
In recent years, there has been growing interest in developing novel benzimidazole derivatives as therapeutic agents. These compounds have shown promise in preclinical studies for their ability to inhibit key enzymes involved in disease pathways. For instance, benzimidazole derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride structure may exhibit similar inhibitory effects, making it a candidate for further investigation in oncology research.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a crucial factor for pharmaceutical formulations. Improved solubility often translates to better bioavailability and more effective drug delivery systems. This property makes 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride an attractive candidate for oral or injectable formulations, depending on the desired therapeutic outcome.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of small molecules with biological targets with high accuracy. These tools have been instrumental in designing compounds like 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride to optimize their pharmacological properties. By leveraging these technologies, scientists can identify potential lead compounds that exhibit high affinity and selectivity for specific therapeutic targets.
The synthesis of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine ring into the benzimidazole core is a critical step that necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular architectures more efficiently than traditional synthetic routes.
In clinical settings, the development of new drugs often involves rigorous testing to assess their safety and efficacy. Phase I clinical trials typically evaluate the pharmacokinetic and pharmacodynamic properties of a new compound in healthy volunteers. If initial results are promising, subsequent phases involve patients with the target disease to determine the therapeutic benefit. The unique structural features of 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride may contribute to its potential as a therapeutic agent by improving target engagement and reducing off-target effects.
The role of benzimidazole derivatives in drug discovery extends beyond oncology. These compounds have also been investigated for their antimicrobial properties, particularly against drug-resistant strains of bacteria. The structural versatility of benzimidazoles allows for modifications that can enhance their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. This broad spectrum of activity makes 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride a compound worthy of further exploration in antimicrobial research.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. Modern pharmaceutical research emphasizes personalized medicine, where drugs are tailored to individual patients based on their genetic makeup and disease characteristics. The ability to modify the structure of benzimidazole derivatives like 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride offers opportunities to develop targeted therapies that address specific patient populations.
In conclusion, 1-Methyl-2-(piperidin-3-yloxy)-1H-benzoiMidazole hydrochloride represents a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. Its molecular design aligns with current trends in drug discovery, emphasizing targeted therapy and improved pharmacokinetic profiles. As research progresses, this compound may contribute significantly to advancements in medicine across multiple therapeutic areas.
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